molecular formula C14H31Cl2NO3 B15149506 tert-Butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate dihydrochloride

tert-Butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate dihydrochloride

Cat. No.: B15149506
M. Wt: 332.3 g/mol
InChI Key: FIEIOLGUDILWGA-IEVMAPAHSA-N
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Description

tert-Butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate dihydrochloride is a complex organic compound with a unique structure that includes a tert-butyl group, a methoxy group, and a methylamino group

Preparation Methods

The synthesis of tert-Butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate dihydrochloride typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of N-tert-butoxycarbonyl-L-isoleucinal and allyl bromide as raw materials to prepare a crude product with higher diastereoselectivity . The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and purity of the final product.

Chemical Reactions Analysis

tert-Butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where reagents like alkyl halides or sulfonates are used. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

tert-Butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s tert-butyl group and other functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to changes in biochemical pathways and physiological responses, making it a useful tool for studying cellular processes.

Comparison with Similar Compounds

tert-Butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate dihydrochloride can be compared with other similar compounds, such as:

  • tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-phenyl-1-pyrrolidinecarboxylate
  • tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-phenyl-1-pyrrolidinecarboxylate These compounds share some structural similarities but differ in their functional groups and overall reactivity. The unique combination of functional groups in this compound gives it distinct chemical properties and potential applications.

Properties

Molecular Formula

C14H31Cl2NO3

Molecular Weight

332.3 g/mol

IUPAC Name

tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate;dihydrochloride

InChI

InChI=1S/C14H29NO3.2ClH/c1-8-10(2)13(15-6)11(17-7)9-12(16)18-14(3,4)5;;/h10-11,13,15H,8-9H2,1-7H3;2*1H/t10-,11+,13-;;/m0../s1

InChI Key

FIEIOLGUDILWGA-IEVMAPAHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)OC(C)(C)C)OC)NC.Cl.Cl

Canonical SMILES

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)NC.Cl.Cl

Origin of Product

United States

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